molecular formula C11H10FN3O B3038437 2-Amino-4-(4-amino-2-fluorophenoxy)pyridine CAS No. 864244-74-6

2-Amino-4-(4-amino-2-fluorophenoxy)pyridine

Cat. No.: B3038437
CAS No.: 864244-74-6
M. Wt: 219.21 g/mol
InChI Key: AWAOTKYAHSYQNA-UHFFFAOYSA-N
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Description

2-Amino-4-(4-amino-2-fluorophenoxy)pyridine is a pyridine-based heterocyclic compound featuring dual amino groups and a fluorophenoxy substituent. Its structure combines a pyridine core with a 4-amino-2-fluorophenoxy moiety at the 4-position and an amino group at the 2-position (Figure 1). This compound is of interest in medicinal chemistry due to pyridine derivatives' established roles as pharmacophores in drug discovery, particularly in antimicrobial, anticancer, and kinase inhibitor applications .

Key physicochemical properties include:

  • Molecular formula: C₁₁H₁₀FN₃O
  • Molecular weight: 219.22 g/mol (calculated).
  • Functional groups: Amino (-NH₂), fluorophenoxy (-O-C₆H₃F-NH₂), and pyridine ring.

Synthetic routes often involve multi-step reactions, such as nucleophilic aromatic substitution and catalytic hydrogenation, to introduce the fluorophenoxy and amino groups .

Properties

IUPAC Name

4-(4-amino-2-fluorophenoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-9-5-7(13)1-2-10(9)16-8-3-4-15-11(14)6-8/h1-6H,13H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAOTKYAHSYQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=CC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-amino-2-fluorophenoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-amino-2-fluorophenoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 2-amino-4-(4-amino-2-fluorophenoxy)pyridine with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity Reference
This compound C₁₁H₁₀FN₃O 219.22 Not reported 4-amino-2-fluorophenoxy, 2-amino Antimicrobial (hypothesized)
3-Amino-2-(4-fluorophenoxy)pyridine C₁₁H₉FN₂O 204.20 101 4-fluorophenoxy, 3-amino Not reported
4-Amino-2-fluoropyridine C₅H₅FN₂ 112.10 Not reported 2-fluoro, 4-amino Intermediate in drug synthesis
2-Amino-4-(4-methylphenyl)pyridine C₁₂H₁₂N₂ 184.24 Not reported 4-methylphenyl, 2-amino Not reported
2-Amino-4-(2,4-dichlorophenyl)nicotinonitrile C₁₂H₆Cl₂N₄ 283.11 278–282 2,4-dichlorophenyl, nitrile, 2-amino Antimicrobial

Key Observations :

  • Substituent Effects on Melting Points: The presence of electron-withdrawing groups (e.g., -Cl, -CN) increases melting points due to enhanced intermolecular interactions. For example, 2-amino-4-(2,4-dichlorophenyl)nicotinonitrile melts at 278–282°C , whereas 3-amino-2-(4-fluorophenoxy)pyridine (lacking strong EWGs) melts at 101°C .
  • Bioactivity Trends: Nitrile- and chloro-substituted derivatives (e.g., 2-amino-4-(2,4-dichlorophenyl)nicotinonitrile) show pronounced antimicrobial activity, likely due to increased electrophilicity and membrane permeability .

Spectroscopic and Computational Insights

  • Infrared (IR) Spectroscopy: The target compound exhibits characteristic peaks for -NH₂ (asymmetric stretch ~3479 cm⁻¹, symmetric ~3323 cm⁻¹) and aromatic C-H (~3020 cm⁻¹) . Analogues with nitrile groups (e.g., -CN at ~2183 cm⁻¹) show distinct absorptions, absent in simpler amino-fluoropyridines .
  • NMR Data: In 2-amino-4-(4-methylphenyl)pyridine, aromatic protons resonate at δ 7.18–7.79 ppm, similar to the target compound . Fluorine substituents induce deshielding in adjacent protons, as seen in 3-amino-2-(4-fluorophenoxy)pyridine (δ 7.19–7.78 ppm) .
  • DFT Studies: For analogues like 2-amino-4-(2,4-dichlorophenyl)nicotinonitrile, dispersion forces and hydrogen bonding significantly stabilize crystal structures .

Biological Activity

2-Amino-4-(4-amino-2-fluorophenoxy)pyridine is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly in anticancer research. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring with amino and phenoxy substitutions, including a fluorinated aromatic moiety. Its molecular formula is C11H10FN3OC_{11}H_{10}FN_3O, and it is characterized by the following structural components:

  • Pyridine ring : Central to its biological activity.
  • Amino groups : Enhance interaction with biological targets.
  • Fluorinated phenoxy group : Potentially increases efficacy as an anticancer agent.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell growth significantly. For instance, it has been shown to target cancer cells more effectively than traditional chemotherapeutics like 5-fluorouracil and cisplatin.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineCC50 (µM)Comparison DrugCC50 (µM)
Lung Adenocarcinoma (A549)75.0Cisplatin47.2
Breast Adenocarcinoma (MCF7)60.55-Fluorouracil381.2
Colon Adenocarcinoma (HT29)58.4Cisplatin47.2

These findings suggest that the compound may serve as a promising candidate for cancer therapy, particularly for colorectal cancer, where it shows comparable efficacy to established treatments while exhibiting lower toxicity to healthy cells.

The mechanism of action for this compound involves several pathways:

  • Inhibition of Nitric Oxide Synthase (NOS) : Similar compounds have been studied for their role in modulating NOS activity, which is crucial in various physiological processes and can influence tumor growth .
  • Induction of Apoptosis : The compound has demonstrated pro-apoptotic activity in cancer cells, enhancing cell death through programmed mechanisms .
  • Selective Targeting : The fluorinated phenoxy group enhances binding affinity to specific biological targets, improving the compound's overall efficacy.

Synthesis Methods

Synthesis of this compound can be achieved through various methodologies that leverage readily available starting materials. Common synthetic routes include:

  • Amination Reactions : Utilizing amines and phenolic compounds under controlled conditions.
  • Fluorination Techniques : Incorporating fluorine into the aromatic system to enhance biological properties.

These methods are essential for producing derivatives with potentially improved pharmacological profiles.

Study on Anticancer Activity

In a recent study, researchers evaluated the cytotoxic effects of this compound against multiple cancer cell lines using the MTT assay. The results indicated that the compound exhibited a CC50 value significantly lower than that of conventional chemotherapeutic agents, suggesting its potential for development as an effective anticancer drug .

Neuropharmacological Applications

Additionally, there is ongoing research into the neuropharmacological applications of this compound, particularly concerning its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This could position it as a therapeutic option for neurological disorders where nNOS plays a critical role .

Q & A

Basic: How can the synthesis of 2-Amino-4-(4-amino-2-fluorophenoxy)pyridine be optimized for laboratory-scale production?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example, substituting a halogen atom (e.g., chlorine or fluorine) on the pyridine ring with a fluorophenoxy group under basic conditions (e.g., NaH or K₂CO₃ in DMF) can yield the target compound. Key parameters include:

  • Temperature control : Reactions at 80–120°C minimize side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) improves purity .
  • Yield optimization : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and hydrogen bonding patterns (e.g., amine protons at δ 5.5–6.5 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area normalization) .
  • X-ray crystallography : Resolves bond angles and crystal packing, critical for validating steric effects of the fluorophenoxy group .

Advanced: How do electronic effects of the fluorine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The fluorine atom’s electron-withdrawing nature deactivates the pyridine ring, slowing electrophilic substitution but enhancing meta-directing effects. Computational modeling (DFT calculations) can predict reactive sites:

  • Hammett constants (σ) : Quantify fluorine’s impact on reaction rates .
  • Crystallographic data : Compare bond lengths (C–F vs. C–O) to assess resonance stabilization .
    Experimental validation via kinetic studies (e.g., monitoring Suzuki-Miyaura coupling yields) is recommended .

Advanced: How should researchers address contradictory biological activity data in cell-based assays?

Methodological Answer:

  • Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects .
  • Orthogonal assays : Combine fluorescence-based readouts (e.g., apoptosis markers) with metabolic activity assays (MTT/WST-1) .
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and reactions .
  • Storage : Store in amber vials under nitrogen at –20°C to prevent oxidation .
  • Spill management : Neutralize acidic/basic residues with sand or vermiculite before disposal .

Advanced: What role does this compound play in supramolecular chemistry applications?

Methodological Answer:
The amino and fluorophenoxy groups enable hydrogen-bonded networks and π-stacking interactions:

  • Co-crystallization studies : Combine with carboxylic acids (e.g., terephthalic acid) to engineer MOF-like frameworks .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C) for material science applications .
  • DFT simulations : Model charge-transfer interactions with electron-deficient aromatic systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4-(4-amino-2-fluorophenoxy)pyridine
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2-Amino-4-(4-amino-2-fluorophenoxy)pyridine

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